2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
2-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic compound featuring an isoxazole core substituted with a 2-fluorophenyl group at the 5-position and an acetamide linker connected to a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-15-7-2-1-6-14(15)16-9-13(21-23-16)10-17(22)20-11-12-5-3-4-8-19-12/h1-9H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTGGFNIACDIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step might involve a halogenation reaction followed by a substitution reaction to introduce the fluorine atom.
Attachment of the Pyridinylmethylacetamide Moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyridinylmethyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridinylmethylacetamide moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Isoxazole Derivatives with Fluorinated Aromatic Substituents
Compound A: {5-Chloro-2-[(5-(aryl)isoxazol-3-yl)amino]phenyl}(2-fluorophenyl)methanone (from )
- Structural Similarities : Shares the 2-fluorophenyl-isoxazole motif.
- Key Differences: The acetamide group in the target compound is replaced by a methanone-linked chlorophenylamino group. Activity: Demonstrated antimicrobial properties in , suggesting fluorophenyl-isoxazole derivatives may target microbial enzymes or membranes .
Compound B : (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (from )
- Structural Similarities : Contains an acetamide linker and pyridine substituent.
- Key Differences: Incorporates an indolinone scaffold instead of a simple isoxazole. Pyridin-4-yl vs. pyridin-2-ylmethyl group: Altered hydrogen-bonding capacity and spatial orientation.
Acetamide-Linked Heterocycles
Compound C : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl, from )
- Structural Similarities : Acetamide backbone.
- Key Differences: Oxazolidinyl and dimethylphenyl substituents instead of isoxazole-pyridine. Application: Used as a fungicide, highlighting the role of substituents in determining agrochemical vs. Physicochemical Contrast: The methoxy group in oxadixyl increases hydrophilicity compared to the target compound’s fluorophenyl group .
Compound D : (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (from )
- Structural Similarities : Acetamide linker and isoxazole-derived core.
- Key Differences :
- Benzoisoxazole instead of phenyl-isoxazole: Enhanced aromatic surface area for hydrophobic interactions.
- Complex substituents (chloro, methylsulfonamido) likely improve target specificity but reduce metabolic stability.
- Synthetic Insight : Both compounds use cyclization strategies, but employs advanced intermediates for atropisomer control .
Pyridine-Containing Analogs
Compound E: (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (from )
- Structural Similarities: Pyridine/quinoline heterocycle attached via acetamide.
- Key Differences: Quinoline vs. pyridine: Larger aromatic system may enhance DNA intercalation or kinase inhibition. Activity Data: Values like 5.408 (possibly IC50 in µM) suggest moderate bioactivity, though the target compound’s smaller pyridine group might improve solubility .
Structural and Functional Analysis Table
Key Research Findings and Implications
- Fluorine’s Role: The 2-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Pyridine Orientation : The pyridin-2-ylmethyl group’s spatial arrangement could favor interactions with chiral binding pockets in enzymes or receptors, unlike pyridin-4-yl derivatives .
- Synthetic Feasibility : ’s chalcone-based synthesis route suggests scalability for isoxazole derivatives, though introducing the pyridin-2-ylmethyl group may require tailored coupling strategies .
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